molecular formula C7H13NO2 B1342041 1-Ethylpyrrolidine-3-carboxylic acid CAS No. 5370-36-5

1-Ethylpyrrolidine-3-carboxylic acid

Cat. No.: B1342041
CAS No.: 5370-36-5
M. Wt: 143.18 g/mol
InChI Key: PABPPMMBRRZHKA-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, featuring an ethyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with ethyl bromide, followed by carboxylation. The reaction typically proceeds as follows:

    Alkylation: Pyrrolidine is reacted with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 1-ethylpyrrolidine.

    Carboxylation: The resulting 1-ethylpyrrolidine is then treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the third position.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-ethylpyrrolidine-3-carboxaldehyde, while reduction could produce 1-ethylpyrrolidine-3-methanol.

Scientific Research Applications

1-Ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-ethylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the ethyl group may affect the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

1-Ethylpyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    1-Methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Propylpyrrolidine-3-carboxylic acid: Features a propyl group, leading to different physical and chemical properties.

    1-Butylpyrrolidine-3-carboxylic acid: Contains a butyl group, which may result in increased hydrophobicity and different reactivity.

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in both aqueous and organic environments.

Properties

IUPAC Name

1-ethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPPMMBRRZHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601472
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-36-5
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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